Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone
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Overview
Description
Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone is a heterocyclic compound that features a unique triazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method results in high yields and short reaction times . The reaction mechanism involves a transamidation process followed by nucleophilic addition and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and catalyst-free conditions makes the process more sustainable and cost-effective for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . This compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness
Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone is unique due to its specific triazolo-pyrimidine core structure, which imparts distinct biological activities. Its synthesis under microwave irradiation and catalyst-free conditions also sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H8N4OS |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
phenyl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)methanone |
InChI |
InChI=1S/C12H8N4OS/c17-10(9-5-2-1-3-6-9)16-12(18)14-11-13-7-4-8-15(11)16/h1-8H |
InChI Key |
HOFXNHXDCTXNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=CC=N3 |
Origin of Product |
United States |
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